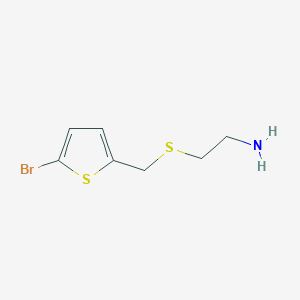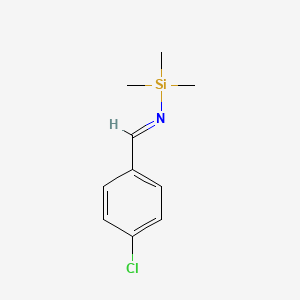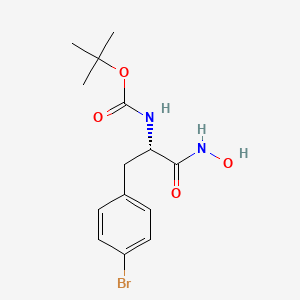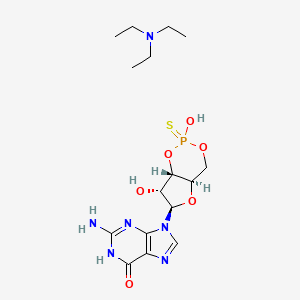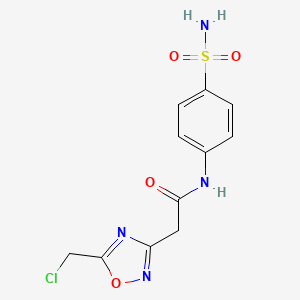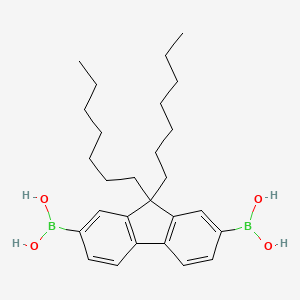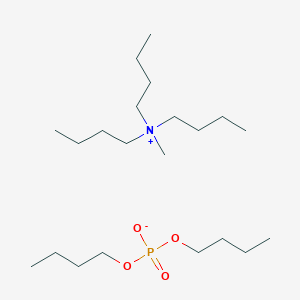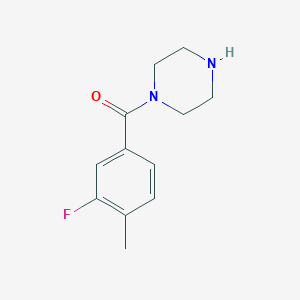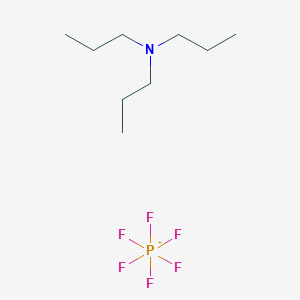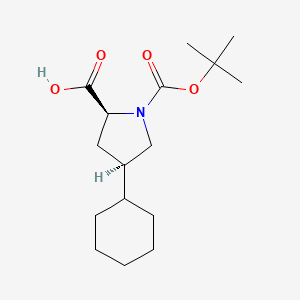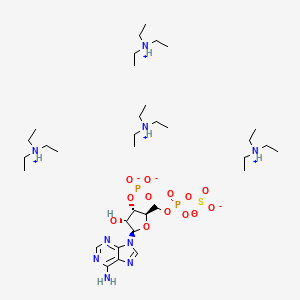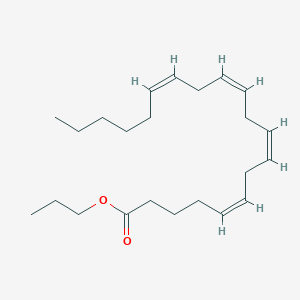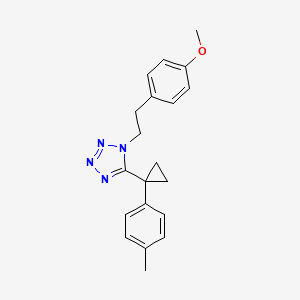
Mephetyl tetrazole
Descripción general
Descripción
El tetrazol de mephetyl es un compuesto heterocíclico caracterizado por un anillo de cinco miembros que contiene cuatro átomos de nitrógeno y un átomo de carbono. Es conocido por su potente e selectiva inhibición del canal de potasio Kv1.5, lo que lo convierte en un compuesto valioso en el tratamiento de la fibrilación auricular .
Mecanismo De Acción
El tetrazol de mephetyl ejerce sus efectos bloqueando selectivamente el canal de potasio Kv1.5. Esta acción prolonga el período refractario efectivo (ERP) en los tejidos auriculares sin afectar el ERP ventricular . El objetivo molecular es el canal Kv1.5, y la vía implica la inhibición del flujo de iones potasio, lo que estabiliza el ritmo cardíaco .
Compuestos similares:
Oteseconazol: Otro derivado de tetrazol utilizado como agente antifúngico.
Quilseconazol: Estructuralmente similar al oteseconazol, también utilizado en tratamientos antifúngicos.
Singularidad: El tetrazol de mephetyl es único debido a su inhibición selectiva del canal de potasio Kv1.5, que no es un objetivo común para otros derivados de tetrazol. Esta selectividad lo hace particularmente valioso en el tratamiento de la fibrilación auricular, lo que lo distingue de otros compuestos de la serie de tetrazol .
Análisis Bioquímico
Biochemical Properties
Mephetyl tetrazole plays a crucial role in biochemical reactions by selectively blocking the Kv1.5 potassium channel . This channel is essential for the regulation of atrial action potentials, and its inhibition by this compound leads to the prolongation of the effective refractory period (ERP) in atrial tissues . The compound interacts with the Kv1.5 channel by binding to its specific sites, thereby preventing the flow of potassium ions through the channel . This selective interaction is vital for its therapeutic effects, as it does not significantly affect other potassium channels in the heart .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly cardiac cells. By inhibiting the Kv1.5 potassium channel, this compound prolongs the atrial ERP, which helps in the management of atrial fibrillation . This prolongation of ERP is achieved without affecting the ventricular ERP, making it a selective agent for atrial tissues . Additionally, this compound influences cell signaling pathways by modulating the flow of potassium ions, which are crucial for maintaining the electrical stability of cardiac cells . This modulation can lead to changes in gene expression and cellular metabolism, further contributing to its therapeutic effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its selective binding to the Kv1.5 potassium channel . This binding inhibits the channel’s activity, preventing the efflux of potassium ions from atrial cells . The inhibition of potassium ion flow leads to the prolongation of the atrial ERP, which is beneficial in managing atrial fibrillation . This compound does not significantly affect other potassium channels, making it a selective inhibitor of the Kv1.5 channel . This selectivity is crucial for its therapeutic application, as it minimizes potential side effects associated with the inhibition of other potassium channels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and does not degrade significantly over time . Long-term studies have shown that this compound maintains its inhibitory effects on the Kv1.5 potassium channel, leading to sustained prolongation of the atrial ERP . These long-term effects are crucial for its potential therapeutic application, as they indicate that the compound can provide consistent benefits over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively prolongs the atrial ERP without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including potential disturbances in cardiac function . These threshold effects highlight the importance of careful dosage management in potential therapeutic applications .
Metabolic Pathways
This compound is involved in specific metabolic pathways that include interactions with various enzymes and cofactors . The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites retain the ability to inhibit the Kv1.5 potassium channel, contributing to the overall therapeutic effects of this compound . The metabolic pathways also involve the modulation of metabolic flux and changes in metabolite levels, which are essential for its biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its effective localization in target tissues . The distribution of this compound is crucial for its therapeutic effects, as it needs to reach the atrial tissues to inhibit the Kv1.5 potassium channel . The compound’s localization and accumulation in specific tissues are essential for its selective action .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function . The compound is directed to particular compartments within the cell, including the plasma membrane, where the Kv1.5 potassium channel is located . This targeting is facilitated by specific signals and post-translational modifications that direct this compound to its site of action . The subcellular localization is crucial for its selective inhibition of the Kv1.5 channel and its therapeutic effects .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El tetrazol de mephetyl se puede sintetizar mediante diversos métodos, incluida la reacción de cicloadición de nitrilos con azida de sodio. Esta reacción suele estar catalizada por diferentes catalizadores como sales de zinc, cloruro de indio (III) o incluso catalizadores naturales como la sepia . Las condiciones de reacción suelen implicar el uso de disolventes como el dimetilsulfóxido (DMSO) y temperaturas en torno a los 110 °C .
Métodos de producción industrial: La producción industrial de tetrazol de mephetyl implica rutas sintéticas similares, pero a mayor escala. Se ha explorado el uso de la síntesis asistida por microondas para aumentar la eficiencia y el rendimiento de la reacción . El proceso se optimiza para garantizar una alta pureza y rendimiento, que a menudo superan el 98%, según lo determinado por la cromatografía líquida de alta resolución (HPLC) .
Análisis De Reacciones Químicas
Tipos de reacciones: El tetrazol de mephetyl experimenta diversas reacciones químicas, entre ellas:
Sustitución electrofílica: El anillo de tetrazol puede participar en reacciones de sustitución electrofílica en el átomo de carbono.
Sustitución nucleofílica: El compuesto también puede sufrir reacciones de sustitución nucleofílica, particularmente en los átomos de nitrógeno.
Oxidación y reducción: El tetrazol de mephetyl es resistente a la oxidación y la reducción debido a la estabilidad del anillo de tetrazol.
Reactivos y condiciones comunes:
Sustitución electrofílica: Se utilizan comúnmente reactivos como halógenos y ácidos.
Sustitución nucleofílica: Se emplean reactivos como aminas y tioles.
Oxidación y reducción: Los agentes oxidantes y reductores fuertes se suelen evitar debido a la estabilidad del anillo de tetrazol.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios tetrazoles sustituidos, que pueden utilizarse posteriormente en química medicinal y ciencia de materiales .
Aplicaciones Científicas De Investigación
El tetrazol de mephetyl tiene una amplia gama de aplicaciones en la investigación científica:
Comparación Con Compuestos Similares
Oteseconazole: Another tetrazole derivative used as an antifungal agent.
Quilseconazole: Structurally similar to oteseconazole, also used in antifungal treatments.
Uniqueness: Mephetyl tetrazole is unique due to its selective inhibition of the Kv1.5 potassium channel, which is not a common target for other tetrazole derivatives. This selectivity makes it particularly valuable in the treatment of atrial fibrillation, distinguishing it from other compounds in the tetrazole series .
Propiedades
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-3-7-17(8-4-15)20(12-13-20)19-21-22-23-24(19)14-11-16-5-9-18(25-2)10-6-16/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREPWWBWXVLSEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2)C3=NN=NN3CCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017558 | |
| Record name | 1-[2-(4-methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916923-10-9 | |
| Record name | 1-[2-(4-methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


